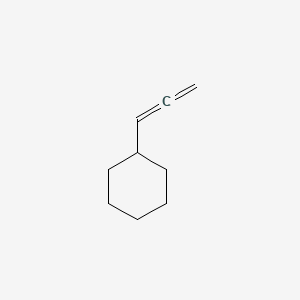

Cyclohexylallene

描述

Significance of Allene (B1206475) Frameworks in Modern Organic Synthesis

Allenes are a distinctive class of organic molecules characterized by their cumulated carbon-carbon double bonds. researchgate.net This arrangement results in a unique three-dimensional structure and electronic properties, making them highly versatile building blocks in organic synthesis. researchgate.netbeilstein-journals.org The reactivity of allenes allows for the construction of complex molecular architectures with high levels of regio- and stereoselectivity. numberanalytics.com Chiral allenes, in particular, are crucial components in many natural products, pharmaceuticals, and functional materials. researchgate.netrsc.org The ability of allenes to participate in a wide array of transformations, including cycloadditions, and nucleophilic and electrophilic additions, underscores their importance in expanding chemical diversity and accessing novel molecular scaffolds. beilstein-journals.orgnumberanalytics.comnumberanalytics.com

Cyclohexylallene as a Model Substrate in Mechanistic Investigations

This compound frequently serves as a model substrate in mechanistic studies due to its clear and often predictable reactivity, which helps in elucidating complex reaction pathways. For instance, in copper-catalyzed trifunctionalization reactions, this compound was chosen to construct a model reaction energy profile, where it selectively formed the 1,2,3-trifunctionalized product in high yields. umich.edu This selectivity allows for a detailed computational study of the reaction mechanism, including the rationalization of regio-, chemo-, and diastereoselectivity. umich.edu Similarly, in platinum-catalyzed nucleophilic additions, this compound was used as the model substrate to test various reaction conditions, although in some cases, no reaction was observed, providing valuable information about the catalyst's limitations. uea.ac.uk Its behavior in radical additions has also been studied, though it can sometimes lead to complex product mixtures. nih.gov

Overview of Advanced Synthetic Methodologies Utilizing Allene Reactivity

The unique reactivity of allenes has been harnessed in a variety of advanced synthetic methodologies. numberanalytics.com Transition-metal catalysis, in particular, has unlocked a plethora of transformations involving allenes. wikipedia.org These include cycloaddition reactions, which are powerful methods for constructing cyclic systems. numberanalytics.commdpi.com For example, palladium-catalyzed reactions of allenes with organic halides can produce 1,3-dienes. acs.orgnih.govorganic-chemistry.org Furthermore, nickel-catalyzed three-component assemblies involving allenes, aryl iodides, and alkenylzirconium reagents have been developed to create complex 1,4-diene derivatives with high regio- and stereoselectivity. nih.gov Other notable methods include molybdenum-catalyzed hydrosilylation for the synthesis of linear allylsilanes and copper-hydride-catalyzed allylation of imines. acs.orgnih.gov

Structure

2D Structure

3D Structure

属性

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHBBSICMXUMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-17-5 | |

| Record name | 1,2-Propadienylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylallene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclohexylallene and Its Derivatives

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the synthesis of complex organic molecules, including derivatives of cyclohexylallene. Among these methods, hydrosilylation reactions have emerged as a highly atom-economical approach to produce valuable allylsilanes.

Hydrosilylation Reactions

Hydrosilylation of allenes involves the addition of a silicon-hydrogen bond across one of the carbon-carbon double bonds of the allene (B1206475) moiety. This process can yield various isomeric products, making the control of regioselectivity and stereoselectivity a primary challenge. Catalytic systems based on molybdenum and cobalt have been developed to address this challenge, enabling the selective synthesis of specific allylsilane isomers from this compound.

The use of molybdenum-based catalysts provides an effective route for the regioselective synthesis of linear allylsilanes from allenes. d-nb.info This approach is particularly noteworthy for its use of an inexpensive and readily available metal catalyst without the need for complex, exogenous ligands. d-nb.info

Initial screenings of various metal carbonyl complexes identified Molybdenum hexacarbonyl, Mo(CO)₆, as a particularly efficient catalyst for the hydrosilylation of this compound. d-nb.info While the reaction can proceed thermally at high temperatures (e.g., 120 °C in toluene), the use of ultraviolet (UV) irradiation allows the reaction to occur at a lower temperature of 25 °C. d-nb.info

The optimized conditions involve reacting the allene with a silane (B1218182), such as PhMe₂SiH, in the presence of 5 mol % of Mo(CO)₆. The reaction is typically carried out in a solvent and stirred for one hour under UV irradiation (250–385 nm). d-nb.info This method has proven effective for a range of mono- and disubstituted allenes, reacting smoothly with both secondary and tertiary silanes to produce linear allylsilanes. d-nb.info

Table 1: Molybdenum-Catalyzed Hydrosilylation of this compound Reaction conditions: this compound (0.2 mmol), PhMe₂SiH (1.2 equiv), and Mo(CO)₆ (5 mol %) in solvent (0.2 mL) were stirred at 25 °C for 1 h under UV irradiation.

| Entry | Catalyst | Conditions | Product | Yield (%) | Selectivity (Linear/Branched) | Z/E Ratio |

|---|---|---|---|---|---|---|

| 1 | Mo(CO)₆ | Toluene, 120°C, 20h | Linear Allylsilane | 88 | 98:2 | 80:20 |

| 2 | Mo(CO)₆ | Toluene, 25°C, 1h, UV | Linear Allylsilane | 85 | >99:1 | 85:15 |

A key feature of the Mo(CO)₆-catalyzed system is its high selectivity for the linear allylsilane product over the branched isomer. d-nb.info When this compound is used as the substrate, the reaction demonstrates a strong preference for linear product formation. d-nb.info Furthermore, conducting the reaction under UV irradiation has been shown to improve the Z-selectivity of the resulting linear allylsilane compared to thermal conditions. d-nb.infodokumen.pub For this compound, the reaction with PhMe₂SiH under UV irradiation affords the corresponding linear allylsilane with a Z/E ratio of 85:15. d-nb.info This selectivity is a significant advantage, as the synthesis of (Z)-allylsilanes can be challenging.

Cobalt-based catalytic systems have been developed as a powerful alternative for the stereoselective hydrosilylation of terminal allenes, providing access to (Z)-allylsilanes with exceptional control. These reactions proceed under mild conditions and offer a practical route to synthetically valuable trisubstituted (Z)-allylic alcohols after a subsequent oxidation step. d-nb.info

The evaluation of various cobalt catalysts, generated in situ from the bench-stable precursor cobalt(II) acetylacetonate, Co(acac)₂, and different phosphine (B1218219) ligands, has been central to developing this methodology. The reaction of this compound with phenylsilane (B129415) (PhSiH₃) served as a model for optimizing conditions. d-nb.info

The combination of Co(acac)₂ with bidentate phosphine ligands like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) proved highly effective. d-nb.infolookchem.com Specifically, using 2 mol% of Co(acac)₂ with rac-BINAP in THF at room temperature for 18 hours resulted in an 86% yield of the (Z)-allylsilane with an outstanding Z/E ratio of 99:1. thieme-connect.de

Similarly, the Co(acac)₂/xantphos system also demonstrated excellent selectivity for the (Z)-isomer. d-nb.info When this compound was reacted with secondary silanes like diphenylsilane (B1312307) (Ph₂SiH₂) and methylphenylsilane (B1236316) (MePhSiH₂) in the presence of 1 mol% Co(acac)₂ and 1 mol% xantphos, the corresponding (Z)-allylsilanes were obtained in high yields and with excellent stereoselectivities. d-nb.info

Table 2: Evaluation of Cobalt Catalysts in the Hydrosilylation of this compound Reaction conditions: this compound, Silane, Co(acac)₂ (2 mol%), Ligand (2 mol%) in THF at room temperature for 18h, unless otherwise noted.

| Entry | Silane | Ligand | Yield (%) | Z/E Ratio |

|---|---|---|---|---|

| 1 | PhSiH₃ | rac-BINAP | 86 | 99:1 |

| 2 | Ph₂SiH₂ | Xantphos | 85 | >99:1 |

| 3 | MePhSiH₂ | Xantphos | 82 | >99:1 |

Cobalt-Catalyzed Stereoselective 1,2-Hydrosilylation for Allylsilanes and Allylic Alcohols

Regio- and Stereoselectivity for (Z)-Allylsilanes

The synthesis of (Z)-allylsilanes from allenes represents a significant challenge due to the multiple potential pathways for reaction. researchgate.netd-nb.info Controlling both regioselectivity (the site of bond formation) and stereoselectivity (the spatial arrangement of atoms) is crucial. d-nb.info

Recent advancements have demonstrated that nickel-catalyzed hydrosilylation of 1,1-disubstituted allenes can be finely tuned to produce either (Z)- or (E)-allylsilanes. The stereochemical outcome is dictated by the choice of phosphine ligand. For instance, the use of phenyl dibenzophosphole as a ligand selectively yields (Z)-allylsilanes, while tricyclohexylphosphine (B42057) favors the formation of (E)-allylsilanes. rsc.org This control is attributed to a combination of ligand-induced steric effects and non-covalent interactions. rsc.org

Furthermore, cobalt-catalyzed hydrosilylation has emerged as a mild and efficient method for producing linear (Z)-allylsilanes with high stereoselectivity, often exceeding a 98:2 ratio of cis to trans isomers. researchgate.netd-nb.info This method is effective for a variety of monosubstituted allenes. d-nb.info In contrast, copper-catalyzed protosilylation of allenes also affords (Z)-allylsilanes with high regio- and (Z)-selectivity, proceeding through a single-electron pathway. acs.org This process is notable for its scalability and its applicability in both organic solvents and water. acs.org

Palladium-Catalyzed Regioselective Hydrosilylation

Palladium-catalyzed hydrosilylation of allenes is a powerful method for the synthesis of allylsilanes and vinylsilanes, which are valuable intermediates in organic synthesis. nih.gov The regioselectivity of this reaction can be controlled by the choice of metal and ligand. nih.gov

Palladium(II) complexes incorporating 3-iminophosphine (3IP) ligands have been identified as effective precatalysts for the regioselective hydrosilylation of allenes. rsc.orgrsc.orgrsc.org Specifically, the cationic complex [(3IP)Pd(allyl)]OTf has demonstrated high efficiency in the hydrosilylation of this compound at ambient temperatures. rsc.org These catalysts facilitate the formation of various silicon-containing molecules in moderate to high yields. rsc.org The application of these palladium-iminophosphine complexes has also been extended to the selective reduction of the imine unit in allylimines. rsc.orgrsc.org

The steric properties of the silane reagent play a critical role in determining the regiochemical outcome of the palladium-catalyzed hydrosilylation of allenes. rsc.org A study utilizing a [(3IP)Pd(allyl)]OTf precatalyst with this compound revealed a distinct correlation between silane steric bulk and the resulting product. rsc.org

Less sterically hindered silanes, such as phenylsilane and diphenylsilane, react to form allylsilanes where the silyl (B83357) group is attached to the more substituted carbon of the allene. rsc.org Conversely, more sterically bulky silanes lead to the formation of vinylsilane products, with the silyl group adding to the less substituted carbon atom. rsc.org For example, the reaction with triphenylsilane (B1312308), a highly bulky silane, did not yield any hydrosilylation product, underscoring the profound impact of steric hindrance. rsc.org

Table 1: Effect of Silane Steric Bulk on Hydrosilylation of this compound

| Silane | Product Type |

|---|---|

| Phenylsilane | Allylsilane |

| Diphenylsilane | Allylsilane |

| Triphenylsilane | No Reaction |

| iPr2SiH2 | Vinylsilane |

Data sourced from a study on the catalytic hydrosilylation of this compound. rsc.org

Application of Palladium-Iminophosphine Complexes

Multifunctionalization and Cascade Reactions

The development of cascade reactions that install multiple functional groups in a single operation represents a significant advance in synthetic efficiency. These processes, particularly for highly reactive substrates like allenes, present considerable challenges in controlling chemo-, regio-, and diastereoselectivity. nsf.govacs.org

A noteworthy achievement in this area is the copper-catalyzed 1,2,3-trifunctionalization of terminal allenes. nsf.govthieme-connect.com This cascade process simultaneously introduces three different functional groups across the allene backbone with high levels of control. nsf.govnih.gov

The copper-catalyzed trifunctionalization of terminal allenes, including this compound, proceeds through a cascade of diborylation and cyanation. nsf.govacs.orgthieme-connect.com The reaction utilizes bis(pinacolato)diboron (B136004) (B2Pin2) as the boron source and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyano-group donor. nsf.govnih.gov

The proposed mechanism involves an initial borocupration of the allene, followed by an electrophilic cyanation and a second borocupration step. nsf.govnih.gov This sequence results in the formation of a densely functionalized product with exceptional regio-, chemo-, and diastereoselectivity. nsf.govnih.gov Specifically, the process involves the cyanation of the substituted carbon of the allene and borylation at both the central and terminal carbons. nsf.govacs.org

Density functional theory (DFT) calculations have provided a detailed understanding of the reaction mechanism, confirming that the observed selectivities are governed by the electronic and steric interactions between the copper catalyst and the allene substrate. nsf.govnih.gov The resulting trifunctionalized products can be further derivatized through selective cross-coupling reactions, demonstrating their synthetic utility. nsf.govacs.org

Copper-Catalyzed Trifunctionalization of Terminal Allenes

Triple-Selective Functionalization: Regio-, Chemo-, and Diastereoselectivity

A notable advancement in the functionalization of allenes is the copper-catalyzed triple functionalization, which showcases high levels of regio-, chemo-, and diastereoselectivity. umich.edunsf.gov This process involves a cascade reaction that incorporates three distinct functional groups across the allene backbone. umich.edu Specifically, the reaction of terminal allenes like this compound with bis(pinacolato)diboron (B2pin2) and an electrophilic cyanation agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), results in a 1,2,3-trifunctionalized product. umich.edunsf.gov

The reaction proceeds through a sequence of three catalytic steps:

First Borocupration : This initial step establishes the regioselectivity. umich.edunsf.gov

Electrophilic Cyanation : A cyano group is introduced. umich.edunsf.gov

Second Borocupration : A second boryl group is added. umich.edunsf.gov

Role of N-Heterocyclic Carbene (NHC) Copper-Boryl Complexes as Active Species

The active catalytic species in the triple-selective functionalization of allenes are N-heterocyclic carbene (NHC) copper-boryl complexes. umich.edumdpi.com These complexes are typically generated in situ from a copper(I) source and a diboron (B99234) reagent, stabilized by an NHC ligand. mdpi.com A variety of NHC ligands have been investigated, including 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (B172458) (SIMes), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), and 1,3-dicyclohexylimidazol-2-ylidene (ICy). umich.edu

Among these, the ICy ligand was found to provide the best results in terms of high yields and triple selectivities for the trifunctionalized product. umich.edu The strong σ-donating properties of NHCs and the steric bulk of their substituents play a crucial role in stabilizing the copper-boryl intermediate and influencing the reaction's selectivity. researchgate.net Stoichiometric studies have provided insight into the reaction mechanism, showing that an NHC-copper boryl complex reacts with this compound to form an allyl cuprate (B13416276) intermediate. acs.org This intermediate then reacts with the electrophilic cyanation reagent to yield the final product. acs.org

Palladium-Catalyzed Synthesis of 1,3-Dienes

Palladium-catalyzed cross-coupling reactions provide an effective method for the synthesis of 1,3-dienes from allenes, including this compound. acs.orgorganic-chemistry.orgnih.gov This methodology allows for the formation of carbon-carbon bonds between the allene and various organic halides. acs.orgorganic-chemistry.orgnih.gov

Cross-Coupling with Aryl and Vinylic Halides

A wide array of aryl and vinylic halides can be coupled with allenes in the presence of a palladium catalyst. acs.orgorganic-chemistry.orgnih.gov For instance, this compound reacts with aryl and vinylic halides to produce diene products. acs.orgnih.gov The reaction typically involves the oxidative addition of the organic halide to a palladium(0) species, followed by coordination and insertion of the allene, and subsequent elimination steps to yield the 1,3-diene product. organic-chemistry.orglumenlearning.com This method is compatible with a range of functional groups on the halide partner. acs.org In the case of this compound, the reaction can lead to the formation of two regioisomers, with one potentially arising from the isomerization of the other. acs.orgnih.gov

Catalytic System Development and Optimal Conditions

The development of an efficient catalytic system is crucial for the successful synthesis of 1,3-dienes from allenes. Various palladium sources and ligands have been tested. Effective catalysts include Pd(dba)₂/PPh₃, Pd(OAc)₂/PPh₃, PdCl₂(PPh₃)₂, and PdCl₂(dppe). acs.orgorganic-chemistry.orgnih.gov The choice of solvent and base also significantly impacts the reaction outcome. Studies have shown that N,N-dimethylacetamide (DMA) as the solvent and potassium carbonate (K₂CO₃) as the base often provide the highest yields of the desired diene product. acs.orgorganic-chemistry.orgnih.gov The reaction is typically carried out at elevated temperatures, in the range of 100–120 °C. acs.orgorganic-chemistry.orgnih.gov

Table 1: Investigated Palladium Catalytic Systems for Diene Synthesis

| Palladium Source | Ligand | Solvent | Base | Temperature (°C) | Reference |

| Pd(dba)₂ | PPh₃ | DMA | K₂CO₃ | 100-120 | acs.orgorganic-chemistry.orgnih.gov |

| Pd(OAc)₂ | PPh₃ | DMA | K₂CO₃ | 100-120 | acs.orgorganic-chemistry.orgnih.gov |

| PdCl₂(PPh₃)₂ | - | DMA | K₂CO₃ | 100-120 | acs.orgorganic-chemistry.orgnih.gov |

| PdCl₂(dppe) | - | DMA | K₂CO₃ | 100-120 | acs.orgorganic-chemistry.orgnih.gov |

Nickel-Catalyzed Highly Regio- and Chemoselective [2+2+2] Cycloaddition with Diynes

Nickel-catalyzed [2+2+2] cycloaddition reactions of allenes with diynes offer a powerful and atom-economical route to complex cyclic structures, particularly polysubstituted benzene (B151609) derivatives. figshare.comacs.orgacs.org This transformation is characterized by its high regio- and chemoselectivity. figshare.comacs.orgacs.org

Synthesis of Polysubstituted Benzene Derivatives

In this reaction, this compound can participate in a [2+2+2] ene-diyne cycloaddition with various diynes to furnish polysubstituted benzene derivatives in good to excellent yields. figshare.comacs.org The reaction is highly regioselective, and in the case of unsymmetrical diynes, it can lead to the exclusive formation of a single isomer. figshare.comacs.org This synthetic method demonstrates good functional group tolerance, accommodating groups like chloro, bromo, and methoxy (B1213986) on the allene's phenyl group, as well as ether linkages within the diyne moiety. figshare.comacs.org A proposed mechanism involves the formation of a nickelacycloheptadiene intermediate. figshare.comacs.org

Table 2: Examples of Nickel-Catalyzed [2+2+2] Cycloaddition with this compound

| Diyne | Allene | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| X(CH₂C≡CCO₂Me)₂ | This compound | Ni(dppe)Br₂ / Zn | CH₃CN | 80 | Polysubstituted benzene derivative | Good to Excellent | figshare.comacs.org |

| HC≡CCH₂XCH₂C≡CCO₂Me | This compound | Ni(dppe)Br₂ / Zn | CH₃CN | 80 | meta-isomer | 73-86 | figshare.comacs.org |

| MeC≡C(CH₂)₄C≡CCO₂Me | This compound | Ni(dppe)Br₂ / Zn | CH₃CN | 80 | Polysubstituted benzene derivative | 82 | figshare.comacs.orgacs.org |

Rhodium-Catalyzed Asymmetric Pyrazole (B372694) Allylation

The rhodium-catalyzed asymmetric coupling of pyrazole derivatives with terminal allenes represents a significant advancement in the synthesis of enantioenriched allylic pyrazoles. nih.gov This method is characterized by its high N-selectivity, meaning the pyrazole nitrogen atom preferentially attacks the allene. nih.gov The reaction demonstrates broad functional group tolerance, making it a versatile tool for organic synthesis. nih.govresearchgate.net Mechanistic studies, including labeling experiments, have provided insight into the reaction pathway. nih.gov

A key feature of this methodology is the ability to perform a dynamic kinetic resolution of racemic internal allenes, leading to N-allylated pyrazoles with high chemo-, regio-, and enantioselectivity. researchgate.netacs.org

The allylic pyrazoles synthesized through this rhodium-catalyzed method are valuable intermediates in medicinal chemistry. nih.govresearchgate.net A notable application is the highly efficient synthesis of the JAK 1/2 inhibitor, (R)-ruxolitinib, demonstrating the practical utility of this reaction in constructing medicinally important molecules. nih.gov The pyrazole moiety is a common scaffold in many certified drugs and potential drug candidates, highlighting the importance of synthetic routes to chiral pyrazole derivatives. researchgate.netacs.org

Table 1: Rhodium-Catalyzed Asymmetric Allylation of Pyrazoles with Allenes This table summarizes representative findings in the field and may not be exhaustive.

| Catalyst System | Nucleophile | Allene Type | Key Feature | Application |

|---|---|---|---|---|

| Rh(I) / Chiral Diphosphine Ligand | Pyrazole Derivatives | Terminal Allenes | High N-selectivity, enantioselectivity | Synthesis of (R)-ruxolitinib nih.gov |

| Rhodium Complex | Pyrazole | Racemic Internal Allenes | Dynamic Kinetic Resolution | Access to chiral N-allylated pyrazoles researchgate.netacs.org |

Platinum-Catalyzed Nucleophilic Addition to Allenes

Platinum complexes are effective catalysts for the nucleophilic addition of various compounds to allenes. nih.govduke.edu These reactions, particularly the addition of heteroaromatics, provide a direct route to complex molecular architectures. nih.govnih.gov The mechanism of these additions can be complex, sometimes involving cyclic vinyl-platinum intermediates and platinum carbenes, which differ from pathways observed with other metals like gold. nih.govnih.gov

The platinum-catalyzed reaction of indoles with allenes, specifically indolylallenes, is a powerful method for synthesizing novel 2,3'-bisindolylmethanes (BIMs). nih.govnih.gov These products possess a tetrahydropyrido[1,2a]indole framework, a structure with significant potential for biological activity. nih.gov

The reaction's outcome is sensitive to the electronic properties of the substituents on the indole (B1671886) rings; electron-donating groups tend to favor the formation of the desired 2,3'-BIMs. nih.govnih.gov Mechanistic studies have revealed that the process can initiate with a 6-endo-trig cyclization of the indolylallene, a pathway unique to platinum catalysis, leading to the formation of the complex heteroaromatic products. nih.govnih.gov

Table 2: Platinum-Catalyzed Addition of Indoles to Allenes This table summarizes representative findings in the field and may not be exhaustive.

| Catalyst | Substrates | Product Type | Mechanistic Insight | Ref. |

|---|---|---|---|---|

| Platinum(II) complexes | Indolylallenes, external indoles | 2,3'-Bisindolylmethanes (BIMs) | Involves cyclic vinyl-platinum intermediates and platinum carbenes. nih.gov | nih.gov |

| Platinum catalyst | Indolylallene, external indole | Tetrahydropyrido[1,2a]indole | Initiated by Pt-catalysed 6-endo-trig cyclisation. nih.gov | nih.govnih.gov |

Palladium-Catalyzed Regioselective Selenoacylation

Palladium-catalyzed reactions provide a highly effective method for the selenoacylation of allenes. nih.gov This transformation allows for the regio- and stereoselective synthesis of functionalized allyl selenides from selenol esters. nih.govresearchgate.netresearchgate.net The reaction proceeds with high yields and excellent control over the position of the newly introduced functional groups. nih.govresearchgate.net

In the palladium(0)-catalyzed selenoacylation of allenes, the acyl group is typically introduced at the central carbon of the allene system, while the seleno group (e.g., SePh) attaches to a terminal carbon. nih.govresearchgate.netresearchgate.net This high regioselectivity has been rationalized through mechanistic proposals supported by DFT calculations. researchgate.net The resulting functionalized allyl selenides are versatile synthetic intermediates. researchgate.netresearchgate.net This methodology is part of a broader class of palladium-catalyzed reactions that functionalize allenes, including related selenocarbamoylation and vinylselenation processes. researchgate.netresearchgate.net

Table 3: Palladium-Catalyzed Regioselective Selenoacylation of Allenes This table summarizes representative findings in the field and may not be exhaustive.

| Catalyst | Reagents | Product | Key Features | Ref. |

|---|---|---|---|---|

| Pd(0) complex | Allene, Selenol ester | Functionalized Allyl Selenide (B1212193) | High regio- and stereoselectivity. nih.govresearchgate.net | nih.govresearchgate.net |

| Pd(PPh3)4 | Allene, Selenol ester | Allyl Selenide | Acyl group at inner carbon, SePh at terminal carbon. researchgate.netresearchgate.net | nih.govunito.it |

Hydrothiolation Reactions

The hydrothiolation of allenes, the addition of a thiol (R-SH) across one of the double bonds, is a fundamental transformation for synthesizing allylic thioethers. acs.orgwikipedia.org This reaction can be initiated by free-radical mechanisms or catalyzed by various transition metals, leading to different regioisomeric products. wikipedia.orgkit.edu While radical additions can sometimes lead to mixtures of vinyl and allyl sulfides, catalyzed versions offer greater control. kit.edu

Recent advancements include visible-light-promoted, nickel-catalyzed hydrothiolation reactions that exhibit high reactivity and regiocontrol. acs.org Nickel catalysts have also been used for the regioselective addition of thiophenols to terminal arylallenes, yielding allyl sulfides under mild conditions. kit.edu Furthermore, rhodium catalysts have been employed for the enantioselective intermolecular hydrothiolation of terminal allenes with thioacids, providing chiral branched allylic thioesters. rsc.org This atom-economic approach is applicable to a wide range of allenes and thioacids. rsc.org

Table 4: Catalytic Hydrothiolation of Allenes This table summarizes representative findings in the field and may not be exhaustive.

| Catalyst System | Thiol Source | Allene Type | Product | Selectivity |

|---|---|---|---|---|

| Rhodium(I) / Chiral Ligand | Thioacids | Terminal allenes | Chiral branched allylic thioesters | Excellent regioselectivity, good enantioselectivity rsc.org |

| Nickel / Photoredox Catalyst | Aromatic and aliphatic thiols | Functionalized allenes | Allylic thioethers | High regioselectivity acs.org |

| Ni(PMe3)4 | Thiophenols | Terminal arylallenes | Phenyl allyl sulfides | E-Selective, regioselective kit.edu |

Transition Metal-Catalyzed Hydrothiolation with Benzenethiol or Diphenyl Disulfide

Palladium-Catalyzed Regioselective Terminal Vinylic Sulfide Formation

C-H Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical approach to creating complex molecules. Allenes, including this compound, have been utilized as coupling partners in such reactions. beilstein-journals.org

The catalytic C-H addition of pyridines to allenes has been successfully achieved using a half-sandwich scandium catalyst. riken.jpnih.gov This transformation provides a direct and atom-economical route for synthesizing alkenylated pyridine (B92270) derivatives, which were previously difficult to access. riken.jp The reaction of various pyridine derivatives with this compound, catalyzed by a combination of a half-sandwich scandium dialkyl complex and a co-catalyst like [Ph₃C][B(C₆F₅)₄], demonstrates broad applicability. riken.jp

A key feature of the scandium-catalyzed C-H addition of pyridines to this compound is its high degree of selectivity. riken.jpnih.gov The reaction proceeds in a highly regio- and stereoselective manner, exclusively yielding the branched (E)-alkenylation product. riken.jp This means the pyridine moiety adds to the central carbon of the allene, and the resulting double bond has a specific trans-configuration. This level of control is a significant advantage over other methods that may produce mixtures of isomers. riken.jp Theoretical studies have delved into the mechanism to understand the origins of this high selectivity. acs.org

Table 2: Scandium-Catalyzed C-H Alkenylation of Pyridines with this compound

| Pyridine Derivative | Catalyst System | Product | Selectivity | Reference |

|---|

Mechanistic investigations have been crucial in understanding the catalytic cycle of the C-H addition. A key breakthrough was the isolation and characterization of a cationic scandium-η²-pyridyl complex. riken.jp This species is formed through the activation of a pyridine C-H bond by the scandium catalyst and has been confirmed as the true active catalyst species in the transformation. riken.jpnih.gov The generation of this metal-pyridyl active species is followed by the coordination and insertion of the allene, and subsequently, another pyridine C-H activation step regenerates the catalyst and releases the product. acs.org The identification of this intermediate provides critical insight into the reaction mechanism and paves the way for the rational design of future catalysts. riken.jp

Scandium-Catalyzed C-H Addition of Pyridines to Allenes

Regio- and Stereoselective Alkenylation of Pyridine Derivatives

Radical Addition Reactions

Radical additions to allenes, including this compound, are powerful methods for creating complex molecules. The unique electronic and structural properties of allenes, with their orthogonal π-systems, present interesting challenges and opportunities for controlling the regioselectivity and stereoselectivity of these reactions. illinois.edu The site of radical attack on the allene can occur at the central carbon (C2) or one of the terminal carbons (C1 or C3), leading to different isomeric products. illinois.edu

Mechanistic Aspects of Radical Additions to Allenes

The mechanism of radical addition to allenes is a multi-step process. libretexts.org Initially, a radical species is generated. This radical then attacks one of the carbon atoms of the allene's double bonds. Attack at the central sp-hybridized carbon is often favored as it leads to the formation of a more stable, resonance-delocalized allylic radical. illinois.eduacs.org Conversely, attack at a terminal sp2-hybridized carbon results in the formation of a vinylic radical. nih.gov The stability of the resulting radical intermediate is a crucial factor in determining the reaction's regioselectivity. illinois.educhemistrysteps.com Factors such as the nature of the attacking radical, the substitution pattern of the allene, and the reaction conditions all play a significant role in dictating the final product distribution. researchgate.net

Addition of Halogen-Based Radicals (e.g., Chlorine, Bromine)

The addition of halogen radicals, such as chlorine (Cl•) and bromine (Br•), to allenes generally results in the formation of products where the halogen has added to the central carbon of the allene system. acs.orgnih.gov This preference is attributed to the formation of the more stable allylic radical intermediate. illinois.edu

The regioselectivity of halogen radical addition to allenes is highly dependent on both the reaction conditions and the substitution pattern of the allene. acs.orgnih.gov For instance, temperature can significantly influence the reaction pathway and the resulting product distribution. nih.gov In the case of bromine radical addition to propadiene, lower temperatures and an excess of hydrogen bromide (HBr) favor the formation of the terminal attack product. nih.gov This is because the addition of the bromine radical to a terminal carbon is a reversible process, whereas addition to the central carbon is irreversible. illinois.edunih.gov

Computational studies on the addition of a chlorine radical to propadiene at room temperature suggest that attack can occur at both the central and terminal carbons, leading to a mixture of interconverting radicals through a 1,2-halogen transfer. nih.gov The substitution pattern on the allene also plays a critical role. For example, in the Kharasch addition, which involves the radical addition of compounds like CCl4 or CHCl3, the addition proceeds in an anti-Markovnikov fashion to terminal alkenes. wikipedia.org

| Reaction | Allene | Radical Source | Conditions | Major Product | Key Observation |

| Bromination | Propadiene | HBr | Low Temperature, Excess HBr | Terminal Attack Product | Reversibility of terminal addition is key. nih.gov |

| Chlorination | Propadiene | Cl• | Room Temperature | Mixture of Central and Terminal Attack | Interconversion of radical intermediates occurs. nih.gov |

Perfluoroalkyl Radical Additions

The addition of perfluoroalkyl radicals (R_F•) to allenes is a valuable method for introducing fluorinated moieties into organic molecules. The regioselectivity of this reaction is heavily influenced by the source of the perfluoroalkyl radical and the substitution pattern of the allene. nih.gov

When perfluoroalkyl iodides (R_F-I) are used as the radical source, the perfluoroalkyl radical preferentially adds to the terminal carbon of the allene. nih.gov This is in contrast to the central carbon attack often seen with halogen radicals. This terminal addition leads to the formation of a vinylic radical, which then abstracts an iodine atom from the perfluoroalkyl iodide to form the final product. nih.gov The addition is also site-selective, with the R_F-I adding to the less substituted double bond of the allene, irrespective of the substitution pattern. nih.gov

For instance, the photoinduced radical addition of perfluoroalkyl iodides to various substituted allenes yields monoadducts where the perfluoroalkyl group is at the terminal position. nih.gov Similarly, using sodium dithionite (B78146) (Na2S2O4) as an initiator for the reaction between perfluoroalkyl iodides and monosubstituted allenes also results in the perfluoroalkyl radical adding to the least-substituted terminal carbon. nih.govresearchgate.net In some cases, particularly with allenes conjugated to electron-withdrawing groups, the addition can proceed with high stereoselectivity, selectively forming the E-configuration product. thieme-connect.com

However, changing the radical source can dramatically alter the regioselectivity. For example, when certain copper(I) or ruthenium(II) complexes are used with Togni's reagent to generate the CF3 radical, the addition occurs exclusively at the central carbon of the allene. nih.gov This change in regioselectivity is often substrate-dependent, with aryl or heteroatom-substituted allenes showing high selectivity for central carbon attack. nih.gov Unfortunately, for alkyl-substituted allenes like this compound, these reactions can lead to unidentifiable mixtures of products. nih.gov

| Radical Source | Allene Type | Major Regioisomer | Stereoselectivity |

| Perfluoroalkyl Iodides (R_F-I) | Monosubstituted | Terminal Addition | Generally low, can be Z-selective |

| Perfluoroalkyl Iodides (R_F-I) | Conjugated Allenes | Terminal Addition | High, often E-selective thieme-connect.com |

| Cu(I)/Togni II | Aryl or Heteroatom-substituted | Central Addition | - |

| Ru(II)/Umemoto Reagent | Aryl-substituted | Central Addition | High |

Sulfonyl Radical Additions

The addition of sulfonyl radicals to allenes provides a route to various sulfur-containing compounds. capes.gov.br Generally, sulfonyl radicals tend to attack the terminal carbon of unhindered allenes. illinois.edu However, the regioselectivity can be influenced by the specific reagents and reaction conditions.

For example, the reaction of aryl allenes with trifluoromethanesulfonyl chloride under photocatalytic conditions results in the trifluoromethyl radical attacking the β-position of the allene to form an allyl radical. rsc.org In other systems, sulfonyl radicals generated from sulfonylhydrazides in the presence of an iron catalyst can add to alkenes. capes.gov.br The addition of sulfonyl radicals to 1,3-enynes, which can be considered precursors to some allene systems, can also lead to the formation of functionalized allenes. rsc.org

Transition Metal-Catalyzed Radical Pathways (e.g., Cu(I)-catalyzed trifluoromethylazidation)

Transition metal-catalyzed radical reactions offer a potent strategy for the functionalization of allenes. cmu.edu Among these, the copper-catalyzed intermolecular trifluoromethylazidation of allenes stands out as a mild and efficient method for creating valuable CF3-containing allyl azides. acs.orgacs.org This reaction proceeds with high yields and good stereoselectivities. nih.gov

The proposed mechanism for this transformation involves a mutual activation model. acs.org A Cu(I) catalyst reacts with an activated CF3+ reagent, such as the Togni reagent, in the presence of an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN3). This generates a CF3 radical, which then adds to the allene. This addition occurs with high regioselectivity, forming a CF3-allyl radical intermediate. acs.org The final carbon-nitrogen bond formation can occur through two possible pathways: the generation of an azide radical that couples with the CF3-allyl radical, or the oxidation of the CF3-allyl radical by a Cu(II) species followed by nucleophilic attack of the azide. acs.org

A variety of substituted allenes, including those with cyclohexyl groups, can participate in this reaction, leading to a range of trifluoromethylated allyl azides. These products are versatile intermediates for further chemical transformations. acs.orgnih.gov

Synthetic Applications in Complex Polycyclic Scaffold Construction via Cycloaddition

Allenes, including this compound, are valuable building blocks in the construction of complex polycyclic scaffolds through cycloaddition reactions. nih.gov These reactions provide an efficient means to construct three-dimensional ring systems. researchgate.net Radical-mediated cycloadditions, in particular, have emerged as a powerful tool for accessing intricate molecular architectures. nih.gov

The synthetic utility of allenes in these constructions is highlighted by their ability to participate in various cycloaddition pathways, including [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions. researchgate.net For instance, allenes can serve as dienophiles or dienes in Diels-Alder reactions, leading to the formation of six-membered rings. The substitution pattern of the allene plays a crucial role in determining the reactivity and selectivity of these cycloadditions. nih.gov

The intramolecular cycloaddition of allenes has been successfully applied in the total synthesis of natural products, demonstrating the power of this strategy for building complex polycyclic systems. acs.org These reactions often proceed with high stereoselectivity, allowing for the controlled formation of multiple stereocenters.

Organoboron Chemistry

Organoboron reagents have proven to be highly effective in mediating unique transformations of allenes, leading to the formation of diverse and complex structures.

Halogenoborane-Mediated Allene Cyclooligomerization

Strongly electrophilic halogenoboranes have been shown to mediate the cyclooligomerization of allenes. nih.govrsc.org This process allows for the controlled formation of cyclic compounds from multiple allene units.

Cyclotrimerization of this compound

The cyclotrimerization of this compound can be effectively catalyzed by certain boranes. For example, the use of Piers' borane (B79455), HB(C6F5)2, has been shown to catalyze the cyclotrimerization of this compound to produce cis,trans-2,4,6-tricyclohexyl-1,3,5-trimethylenecyclohexane. nih.govresearchgate.net This reaction demonstrates the ability of borane catalysts to promote the formation of specific isomers in allene cyclotrimerization. nih.gov

Role of Strong Electrophilic Boranes (e.g., XB(C6F5)2)

Strongly electrophilic halogenoboranes, such as XB(C6F5)2 where X is a halogen (Cl, Br), are capable of inducing the cyclotrimerization of alkyl-substituted allenes under mild conditions. nih.govnih.gov These reactions yield cis,trans-2,4,6-trialkyl-1,3,5-trimethylenecyclohexanes. rsc.org The reaction mechanism is believed to involve the formation of a zwitterionic intermediate through the addition of the borane to the allene. This intermediate can then react with additional allene molecules, ultimately leading to the cyclized product and regeneration of the borane catalyst. researchgate.net However, in the case of unsubstituted allene, a competing stoichiometric reaction can occur, leading to the formation of a cyclotetramerization product and termination of the catalytic cycle. nih.gov

Carboboration and Hydroboration Reactions

Carboboration and hydroboration reactions of allenes using organoboron reagents provide pathways to functionalized alkenylboranes. wiley-vch.de The 1,1-carboboration of terminal alkynes with reagents like B(C6F5)3 is a well-established reaction. academie-sciences.fr In the context of allenes, carboboration involves the addition of a boron-carbon bond across one of the double bonds of the allene. rsc.org

Hydroboration, the addition of a boron-hydride bond, is another fundamental reaction in organoboron chemistry. wiley-vch.de The hydroboration of allenes with reagents like HB(C6F5)2 can lead to the formation of alkenylboranes. researchgate.net These intermediates are valuable for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the synthesis of more complex molecules. researchgate.net The regioselectivity of these reactions is influenced by the substitution pattern of the allene and the nature of the borane reagent. researchgate.net

Copper(I)-Catalyzed Enantioselective Carboboronation of Allenes

The copper(I)-catalyzed enantioselective carboboronation of allenes represents a powerful strategy for the simultaneous introduction of a carbon and a boron group across the C=C double bonds of an allene, creating chiral and densely functionalized molecules.

One notable example is the copper-catalyzed borylative allyl-allyl cross-coupling between allenes and allylic gem-dichlorides. nih.gov In a study, this compound was reacted with (E)-(3,3-dichloroprop-1-en-1-yl)benzene and bis(pinacolato)diboron (B₂pin₂). This reaction yields chiral 1,5-dienes that feature both a (Z)-configured alkenyl chloride and an alkenyl boronate group with high levels of chemo-, regio-, and stereoselectivity. nih.gov

Another significant advancement is the diastereo- and enantioselective copper-catalyzed carboboronation of allenes with aldimines and diborons. sioc-journal.cn This method, utilizing a chiral ANIPE-based copper catalyst, provides an efficient route to chiral homoallylic amines bearing two adjacent stereocenters. The reaction proceeds under mild conditions and demonstrates high enantioselectivities and diastereoselectivities. sioc-journal.cn

Furthermore, the copper-catalyzed enantioselective cyanoboronation of allenes has been developed, affording valuable β-boryl allyl nitriles. acs.orgresearchgate.net In this transformation, a copper boryl species adds to the allene, followed by cyanation. For instance, the reaction of this compound with bis(pinacolato)diboron and a cyanide source, catalyzed by a copper complex with a specifically designed N-heterocyclic carbene (NHC) ligand, produces the corresponding β-boryl allyl nitrile with high enantioselectivity. researchgate.net Stoichiometric reactions confirmed the formation of an allyl cuprate intermediate. researchgate.net

Table 1: Copper(I)-Catalyzed Enantioselective Carboboronation of this compound

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Reference |

| This compound | (E)-(3,3-dichloroprop-1-en-1-yl)benzene | Cu catalyst, B₂pin₂ | Chiral 1,5-diene | Not specified | High | nih.gov |

| Allene | Aldimine, Diboron | Chiral ANIPE-based Cu catalyst | Chiral homoallylic amine | High | High | sioc-journal.cn |

| This compound | B₂(pin)₂, NCTS | Cu salt/NHC ligand, LiOtBu | β-boryl allyl nitrile | 78% (on 2.0 mmol scale) | 96:4 | researchgate.net |

Ytterbium(III)-Catalyzed [4+2] Cycloaddition of Chiral Cyclohexenylallenes

A notable synthetic application involving a derivative of this compound is the transfer of axial chirality to central chirality via a catalyzed cycloaddition reaction. This process begins with the synthesis of chiral cyclohexenylallenes, which is achieved through a copper(I)-catalyzed enantioselective process. dntb.gov.ua

The subsequent key step involves a [4+2] cycloaddition reaction of these axially chiral cyclohexenylallenes, which is catalyzed by Ytterbium(III) triflate (Yb(OTf)₃). acs.orgx-mol.com This intramolecular reaction facilitates the conversion of the axial chirality of the allene into two new stereogenic centers in the resulting tricyclic product. acs.org This transformation is highly efficient and proceeds with excellent stereoselectivity, demonstrating a powerful method for constructing complex chiral architectures from allene precursors. The reaction has been reported in the context of synthesizing chiral cyclohexenylallenes and then utilizing them in this ytterbium-catalyzed cycloaddition. x-mol.netgoogle.com.hk

Table 2: Ytterbium(III)-Catalyzed [4+2] Cycloaddition

| Substrate | Catalyst | Product | Key Feature | Reference |

| Chiral Cyclohexenylallene | Ytterbium(III) triflate (Yb(OTf)₃) | Tricyclic compound | Transfer of axial chirality to center chirality | acs.orgx-mol.com |

Elucidation of Catalytic Cycle Mechanisms

The reactivity of this compound has been the subject of detailed mechanistic and computational studies, particularly in the context of metal-catalyzed transformations. These investigations provide fundamental insights into the catalytic cycles that govern the formation of complex molecular architectures from this versatile starting material.

Molybdenum-Catalyzed Hydrosilylation Mechanism

The molybdenum-catalyzed hydrosilylation of allenes, including this compound, has been shown to selectively produce linear allylsilanes. nsf.gov Density Functional Theory (DFT) studies have been instrumental in elucidating the reaction mechanism, which proceeds through a series of well-defined steps. nsf.gov

The catalytic cycle is initiated by the formation of a Mo(CO)₄/allene/silane adduct. nsf.gov From this adduct, the key mechanistic step is a concerted hydromolybdation/Si-H oxidative addition. nsf.gov This process involves the simultaneous addition of a hydride from the molybdenum center to the allene and the oxidative addition of the Si-H bond of the silane to the metal center. nsf.gov This concerted pathway leads to the formation of a (π-allyl)molybdenum intermediate. nsf.gov

Computational studies have explored various potential reaction pathways, including those involving a silamolybdation concerted with Si-H bond oxidative addition. However, the pathway involving hydromolybdation to form the (π-allyl)molybdenum intermediate was found to be the most favorable. nsf.gov The transition state for this concerted step is crucial in determining the initial regioselectivity of the reaction. nsf.gov For this compound, the transition state leading to the least sterically demanding (π-allyl)molybdenum complex, where the cyclohexyl group is oriented away from the metal center, is the lowest in energy. nsf.gov

Table 1: Calculated Energies for Key Species in Molybdenum-Catalyzed Hydrosilylation of this compound

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| 6a | Mo(CO)₄/cyclohexylallene/Me₃SiH adduct (most stable) | 0.0 |

| TSA1 | Transition state for concerted hydromolybdation/Si-H oxidative addition | 52.5 |

| 7a | Initially formed (π-allyl)molybdenum intermediate | - |

| 7c | Thermodynamically more stable (π-allyl)molybdenum isomer | Lower in energy than 7a |

| TS7aRE | Transition state for reductive elimination from 7a (branched product) | 44.1 |

| TS7cRE | Transition state for reductive elimination from 7c (linear product) | 34.3 |

Data sourced from DFT calculations at the B3LYP-D3/SDD:6-31G(d) level of theory. nsf.gov

Following the initial concerted step, the resulting (π-allyl)molybdenum intermediate can undergo further transformations. A critical step that dictates the final product regioselectivity is the rotation of the allyl ligand. nsf.gov The initially formed (π-allyl)molybdenum complex can isomerize to a thermodynamically more stable isomer via allyl rotation. nsf.gov This rotational isomerization has a relatively low energy barrier. nsf.gov

The final step of the catalytic cycle is reductive elimination from the (π-allyl)molybdenum intermediate to afford the allylsilane product. nsf.gov Reductive elimination can occur from different carbon atoms of the allyl ligand, leading to either a linear or a branched allylsilane. Computational studies have shown that reductive elimination from the less-hindered allyl carbon of the more stable π-allyl intermediate is kinetically favored, leading to the selective formation of the linear allylsilane. nsf.gov This preference is attributed to a lower energy transition state for the formation of the linear product compared to the branched product. nsf.gov

Concerted Hydromolybdation/Si-H Oxidative Addition

Copper-Catalyzed Trifunctionalization Mechanism

A copper-catalyzed cascade trifunctionalization of terminal allenes, such as this compound, has been developed to produce densely functionalized organic molecules with high levels of regio-, chemo-, and diastereoselectivity. umich.edunsf.gov This process involves the simultaneous addition of a boryl group, a cyano group, and a hydrogen atom across the allene backbone. nsf.govumich.edu

The catalytic cycle is proposed to initiate with the formation of an active N-heterocyclic carbene (NHC) copper-boryl complex, generated from the reaction of a copper(I) precursor, an NHC ligand, and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). umich.edunsf.gov This copper-boryl species then undergoes borocupration of the allene. umich.edu

DFT calculations have been employed to understand the intricacies of this process. umich.edunsf.gov The first key step is the regioselective borocupration of one of the π-bonds of the allene. umich.edu For this compound, the borocupration preferentially occurs at the unsubstituted double bond to form a σ-allylcopper intermediate. umich.edu This regioselectivity is governed by both electronic and steric factors. umich.edu

Following the initial borocupration, the resulting allylcopper intermediate reacts with an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). umich.edunsf.gov This cyanation step proceeds through a six-membered ring-like transition state where the copper center coordinates to the nitrogen atom of the cyano group. umich.edu This step is highly stereoselective. umich.edu

The final stage of the trifunctionalization involves a second borocupration of the remaining double bond of the intermediate, followed by protonation, to yield the final trifunctionalized product. umich.edu

Table 2: Key Intermediates in the Copper-Catalyzed Trifunctionalization of this compound

| Intermediate | Description |

| L-Cu-Bpin | Active NHC-copper-boryl species |

| σ-allylcopper intermediate | Formed after the first borocupration of this compound |

| Alkenyl intermediate | Formed after electrophilic cyanation |

| Final trifunctionalized product | Contains a cyano group and two boryl groups |

Based on proposed mechanisms from experimental and computational studies. nsf.govumich.edunsf.gov

The remarkable selectivity observed in the copper-catalyzed trifunctionalization of this compound is the result of a delicate interplay of several factors throughout the catalytic cycle. umich.edunsf.gov

Regioselectivity in the initial borocupration step is determined by the electronic and steric properties of the allene and the copper-boryl catalyst. umich.edu DFT calculations indicate that the insertion of the boryl group is favored at the more Lewis basic sp-hybridized carbon of the allene. umich.edu Furthermore, steric interactions between the bulky cyclohexyl group on the allene and the NHC ligand on the copper catalyst direct the approach of the catalyst to the less hindered face of the allene. umich.edu

Chemoselectivity is crucial as multiple reactive species are present in the reaction mixture. The catalytic system must selectively promote the desired sequence of borocupration and cyanation without leading to undesired side reactions, such as hydroboration of the allene. acs.org The nature of the NHC ligand has been shown to be critical in controlling this chemoselectivity. acs.org

Diastereoselectivity is established during the cyanation and the second borocupration steps. umich.edu The stereochemistry of the cyanation is controlled by the geometry of the six-membered transition state. umich.edu The subsequent borocupration of the resulting alkenyl intermediate proceeds with high diastereoselectivity, which is influenced by the stereocenter created in the cyanation step and the steric environment of the intermediate. umich.edu Computational studies have been vital in rationalizing the observed high diastereoselectivity by analyzing the relative energies of the different possible transition states. umich.edu

Mechanistic Investigations and Computational Studies of this compound Reactions

3 Palladium-Catalyzed 1,3-Diene Synthesis Mechanism

The synthesis of 1,3-dienes from the reaction of allenes, such as this compound, with organic halides is effectively catalyzed by palladium complexes. organic-chemistry.orgacs.org This process provides a valuable method for creating substituted 1,3-dienes, which are important building blocks in organic synthesis. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dba)₂, and a base like potassium carbonate in a solvent like N,N-dimethylacetamide (DMA). organic-chemistry.orgacs.org

The proposed mechanism for this palladium-catalyzed reaction involves a series of well-defined steps. organic-chemistry.org

Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of an aryl or vinylic halide to a palladium(0) species. organic-chemistry.org This step forms a palladium(II) intermediate.

Allene Coordination and Insertion : The allene, in this case, this compound, then coordinates to the palladium(II) complex. This is followed by the insertion of the allene into the palladium-carbon bond, which leads to the formation of a π-allylpalladium intermediate. organic-chemistry.orgresearchgate.net

Deprotonation : The final step in the formation of the 1,3-diene is the deprotonation of the π-allylpalladium intermediate. organic-chemistry.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the 1,3-diene product. organic-chemistry.org

In the reaction of this compound with aryl halides, two regioisomeric diene products can be formed. acs.org

4 Cobalt-Catalyzed Hydrosilylation Mechanism

The cobalt-catalyzed hydrosilylation of allenes, including this compound, offers a regioselective and stereoselective route to valuable (Z)-allylsilanes. d-nb.inforesearchgate.net This transformation typically employs a cobalt catalyst generated in situ from a precursor like Co(acac)₂ and a phosphine ligand. d-nb.info The reaction proceeds under mild conditions and provides high stereoselectivity, generally with cis to trans ratios greater than 98:2. d-nb.info

To elucidate the mechanism of the cobalt-catalyzed hydrosilylation of allenes, deuterium-labeling experiments have been conducted. d-nb.infonih.govrsc.org In a study involving the reaction of buta-2,3-dien-2-ylbenzene with PhSiD₃, the resulting (Z)-allylsilane showed the deuterium (B1214612) atom located trans to the phenyl group. d-nb.info These labeling studies provide insight into the stereochemical course of the reaction and help to distinguish between different mechanistic possibilities, such as those involving a Co-H or a Co-Bpin intermediate in related hydroboration reactions. nih.govrsc.org The results from these experiments suggest that the reaction proceeds through a hydrometalation pathway. d-nb.info

Based on mechanistic studies, including deuterium labeling, a catalytic cycle involving a cobalt(I) hydride intermediate is proposed for the hydrosilylation of allenes. d-nb.infonih.gov

The proposed cycle includes the following key steps:

Generation of Co(I)-H: The Co(acac)₂ precursor is reduced by the silane in the presence of a bisphosphine ligand to generate the active Co(I) hydride species. d-nb.info

Migratory Insertion: The allene substrate undergoes migratory insertion into the Co(I)-H bond, forming an η¹-bound allylcobalt intermediate. d-nb.info The regioselectivity of this step is influenced by steric repulsion, favoring the formation of the intermediate that leads to the linear (Z)-allylsilane. d-nb.info

Reductive Elimination/Sigma-Bond Metathesis: The allylcobalt intermediate then reacts with the hydrosilane to yield the (Z)-allylsilane product and regenerate the active cobalt hydride catalyst. d-nb.infonih.gov

This hydrometalation pathway accounts for the high regio- and stereoselectivity observed in the cobalt-catalyzed hydrosilylation of this compound and other terminal allenes. d-nb.info

Mechanistic Investigations and Computational Studies

5 Palladium-Catalyzed Hydrosilylation Mechanistic Pathways

The palladium-catalyzed hydrosilylation of allenes like cyclohexylallene can lead to either vinylsilanes or allylsilanes, with the regioselectivity being highly dependent on the nature of the silane (B1218182) and the ligands used. rsc.orgnih.gov For instance, the use of (3-iminophosphine)palladium complexes as catalysts allows for the formation of new vinyl- and allylsilanes with complete regioselectivity under mild conditions. rsc.org

In the palladium-catalyzed hydrosilylation of this compound, it is proposed that the catalyst is activated through a σ-bond metathesis mechanism. rsc.org This process is favored over the oxidative addition of the hydrosilane to the Pd(II) center, which would form an unfavorable Pd(IV) species. rsc.org The σ-bond metathesis leads to the formation of an active Pd-H or Pd-[Si] species, which then participates in the catalytic cycle. rsc.org The steric properties of the silane substrate play a crucial role in determining which of the two complementary mechanistic pathways is followed, ultimately dictating the regioselectivity of the product. rsc.org Crossover experiments using deuterated silanes have provided support for this proposed σ-bond metathesis mechanism and argue against the involvement of silane oxidative addition to Pd(0) intermediates. rsc.org

Palladium-Catalyzed Hydrosilylation Mechanistic Pathways

Silane Steric Control over Pathway Selection

The steric properties of silanes and ligands play a crucial role in directing the regioselectivity and stereoselectivity of reactions involving allenes like this compound. In nickel-catalyzed hydrosilylation, the size of both the silane and the N-heterocyclic carbene (NHC) ligand can reverse the typical regiochemical outcome. For instance, in the hydrosilylation of this compound, a nickel catalyst paired with a larger NHC ligand favors the formation of the vinylsilane product. nih.gov Conversely, using a palladium catalyst with a smaller NHC ligand leads to the production of the allylsilane. nih.gov This demonstrates a remarkable instance of regiochemical reversal based on the steric environment created by the catalyst system.

The influence of steric bulk extends to achieving stereocontrol. In the nickel-catalyzed 2,3-hydrosilylation of 1,1-disubstituted allenes, strategic use of ligand-induced steric effects and non-covalent interactions allows for precise control over the formation of (Z)- or (E)-allylsilanes. researchgate.net Specifically, phenyl dibenzophosphole as a ligand promotes the formation of (Z)-allylsilanes, whereas the bulkier tricyclohexylphosphine (B42057) ligand favors the (E)-isomer. researchgate.net This highlights the power of tuning ligand sterics to navigate different reactive pathways.

Furthermore, the size of the silane itself can be a determining factor. In certain nickel-catalyzed reactions, a shift from a bulkier silane like triphenylsilane (B1312308) to a smaller one like triethoxysilane, in conjunction with a change in the NHC ligand, can invert the regioselectivity from a linear product to a branched one.

Table 1: Effect of Ligand and Metal on the Hydrosilylation of this compound

| Catalyst | Ligand | Product Type | Regioselectivity (Product:Isomer) | Reference |

|---|---|---|---|---|

| Nickel Complex | Larger NHC | Vinylsilane | 85:15 | nih.gov |

| Palladium Complex | Smaller NHC | Allylsilane | 88:12 | nih.gov |

| Nickel(0) | Phenyl dibenzophosphole | (Z)-Allylsilane | - | researchgate.net |

| Nickel(0) | Tricyclohexylphosphine | (E)-Allylsilane | - | researchgate.net |

Scandium-Catalyzed C-H Addition Mechanism

The catalytic C-H addition of pyridines to allenes, including this compound, represents an atom-economical method for creating valuable alkenylated pyridine (B92270) derivatives. riken.jp Scandium catalysts have proven to be highly effective and stereoselective in this transformation. riken.jp

Experimental Isolation and Spectroscopic Confirmation of Key Intermediates

Research has provided significant insight into the reaction mechanism through the isolation and characterization of a key catalytic intermediate. A cationic scandium-η2-pyridyl complex has been identified as the true active catalyst species. riken.jp Although attempts to isolate a pure product from the direct reaction of this pyridyl complex with this compound were unsuccessful, heating the complex in the presence of both 2-ethylpyridine (B127773) and this compound resulted in the quantitative formation of the alkenylation product, while the scandium complex remained unchanged. riken.jp This demonstrated that the isolated complex is a competent catalyst for the transformation. riken.jp

Intramolecular Migration of Pyridyl Group

The proposed mechanism, supported by experimental findings, involves several key steps. Initially, a cationic scandium pyridyl species is generated. An allene (B1206475) molecule, such as this compound, coordinates to the scandium center. To minimize steric repulsion, the cyclohexyl substituent on the allene is directed away from the pyridyl group. riken.jp This is followed by the addition of the pyridyl unit to the coordinated C=C double bond, which proceeds via an intramolecular migration of the pyridyl group. riken.jp This step is crucial for determining the regio- and stereochemistry of the final product. Subsequent C-H deprotonation by another pyridine molecule releases the alkenylated pyridine product and regenerates the active scandium catalyst. riken.jp

Transition Metal-Catalyzed Hydrothiolation Mechanism

The transition-metal-catalyzed hydrothiolation of allenes is a fundamental process for synthesizing sulfur-containing organic molecules. researchgate.net The mechanism of this reaction can vary depending on the metal catalyst and ligands employed, with two primary pathways being considered: ligand-assisted deprotonation and oxidative addition.

Ligand-Assisted Deprotonation vs. Oxidative Addition

In the context of rhodium-catalyzed hydrothiolation of alkynes, which shares mechanistic parallels with allene hydrothiolation, a non-oxidative pathway has been elucidated. researchgate.net This mechanism is facilitated by the interplay between a basic alkoxo ligand and a π-acceptor carbonyl ligand. The basic ligand promotes the deprotonation of the thiol, generating the active Rh(I) species without a change in the metal's oxidation state. researchgate.net The π-acceptor ligand, in turn, disfavors an oxidative addition pathway. researchgate.net

Conversely, the classical mechanism for hydrosilylation, a related transformation, often involves the oxidative addition of the Si-H bond to a low-valent metal center. This is typically followed by the insertion of the unsaturated substrate (like an allene) into the metal-hydride bond and subsequent reductive elimination. A modified version of this pathway involves the insertion of the allene into the metal-silyl bond.

In gold-catalyzed hydrothiolation of allenes, an outer-sphere mechanism is generally accepted. uea.ac.uk This involves the activation of the allene by the cationic gold catalyst, making it susceptible to nucleophilic attack by the thiol. In contrast, some platinum-catalyzed reactions are proposed to proceed through an inner-sphere mechanism involving the formation of a vinyl platinum intermediate. uea.ac.uk

The choice between these pathways is influenced by factors such as the nature of the metal, the electronic and steric properties of the ligands, and the specific substrates involved.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reaction mechanisms of chemical systems, including those involving this compound. mdpi.comwikipedia.org DFT calculations provide a theoretical framework to understand and predict chemical reactivity, complementing experimental findings. mdpi.com

In the study of allene hydrosilylation catalyzed by molybdenum, DFT calculations were employed to explore four potential reaction pathways. acs.org These calculations revealed that the most favorable mechanism proceeds through a concerted hydromolybdation/Si-H oxidative addition to form a π-allyl molybdenum intermediate. acs.org The calculations showed that transition states for alternative pathways, such as those involving silamolybdation, were significantly higher in energy. acs.org The steric influence of substituents on the allene, such as a cyclohexyl group, was also modeled, showing how bulkier groups affect the geometry and energy of transition states. acs.org

DFT has also been used to understand the origin of regioselectivity in nickel- and palladium-catalyzed allene hydrosilylation. nih.gov It is proposed that the divergent outcomes (vinylsilane with nickel vs. allylsilane with palladium) arise from a switch between a silylmetallation pathway for nickel and a hydrometallation pathway for palladium. nih.gov

Furthermore, DFT calculations are crucial for interpreting spectroscopic data and verifying complex catalytic mechanisms. mdpi.com For instance, in scandium-catalyzed C-H additions, DFT can help rationalize the observed regio- and stereoselectivity by modeling the coordination of the allene and the subsequent intramolecular migration steps. riken.jp By calculating the energies of intermediates and transition states, DFT provides a quantitative basis for the mechanistic proposals derived from experimental observations. mdpi.comacs.org

Table 2: Investigated Mechanistic Pathways via DFT for Molybdenum-Catalyzed Hydrosilylation of Allenes

| Pathway | Description | Key Intermediate | Energetic Favorability | Reference |

|---|---|---|---|---|

| Path A | Concerted hydromolybdation/Si-H oxidative addition | (π-allyl)molybdenum | Favorable | acs.org |

| Path B | Concerted hydromolybdation/Si-H oxidative addition | Alkenylmolybdenum | Less Favorable | acs.org |

| Path C | Concerted silamolybdation/Si-H oxidative addition | - | Unfavorable (High Energy TS) | acs.org |

| Path D | Concerted silamolybdation/Si-H oxidative addition | - | Unfavorable (High Energy TS) | acs.org |

Understanding Origins of Selectivity

The multiple reaction sites inherent in allene substrates like this compound present significant challenges in controlling selectivity. nsf.govumich.edunih.gov Computational studies have been instrumental in elucidating the nuanced interplay of electronic and steric factors that dictate the regio-, chemo-, and diastereoselectivity observed in various catalytic reactions. nsf.govumich.edu

A key factor in many reactions of this compound is the initial insertion of the allene into a metal-ligand bond. The regioselectivity of this step often determines the final product structure. nsf.govumich.edu In the copper-catalyzed trifunctionalization of this compound, DFT calculations revealed four potential pathways for the insertion of the allene into the copper-boron (Cu-B) bond. nsf.govumich.edu

The calculations showed that the catalyst can bind to either the proximal or distal double bond of the allene relative to the cyclohexyl group. nsf.govumich.edu The transition states for these different insertion pathways have markedly different energies. nsf.govumich.edu The most favorable pathway involves the copper catalyst binding to the distal double bond, leading to the experimentally observed major product. nsf.govumich.edu This preference is attributed to two main factors: the boryl group, acting as a Lewis acid, favors addition to the more Lewis basic sp-hybridized central carbon of the allene, and steric interactions between the bulky cyclohexyl group and the catalyst disfavor attack at the proximal double bond. nsf.gov

In the context of hydrosilylation, the choice of metal catalyst can reverse the regioselectivity. Nickel catalysts tend to produce vinylsilanes, while palladium catalysts favor the formation of allylsilanes. nih.gov This divergence is explained by differing mechanistic pathways: silylmetallation for nickel versus hydrometallation for palladium. nih.gov

This compound is a key substrate in demonstrating "triple-selective" reactions, where regio-, chemo-, and diastereoselectivity are controlled simultaneously in a single cascade process. nsf.govumich.edunsf.gov A notable example is the copper-catalyzed trifunctionalization that combines diborylation and cyanation. nsf.govumich.edu DFT studies have been essential to unravel the origins of this high level of control. nsf.govumich.edu

First Borocupration: This step establishes the regioselectivity, as discussed above. nsf.govumich.edu

Cyanation: This step governs the chemoselectivity. nsf.govumich.edu

Second Borocupration: This final step determines the diastereoselectivity. The bulky cyclohexyl group effectively shields one face of the molecule, directing the incoming boryl copper complex to the opposite face, thus controlling the stereochemistry. nsf.govumich.edu

In other cascade reactions, such as a three-component assembly involving aryl iodides, allenes, and nitrogen nucleophiles, the high Z-selectivity observed is attributed to the preferential capture of the anti-π-allylpalladium intermediate by the nucleophile to minimize steric congestion between the cyclohexyl and aryl groups. whiterose.ac.uk

The selectivities observed in reactions with this compound are a direct consequence of the electronic and steric interactions between the substrate and the catalytic system. nsf.govumich.edunumberanalytics.com

Steric Effects: The bulky cyclohexyl group is a dominant feature, often dictating the regioselectivity and diastereoselectivity by sterically hindering the approach of the catalyst to certain parts of the allene. nsf.govumich.edu For example, in the second borocupration step of the trifunctionalization reaction, the cyclohexyl group blocks the re-face of the alkene intermediate, forcing the catalyst to attack the si-face. nsf.govumich.edu Similarly, in hydrosilylation reactions, the steric bulk of the silane itself can dictate the regiochemical outcome, with less hindered silanes yielding allylsilanes and bulkier silanes producing vinylsilanes. rsc.org Ligand size also plays a critical role; larger N-heterocyclic carbene (NHC) ligands on nickel catalysts enhance the formation of alkenylsilanes, while smaller NHC ligands on palladium favor allylsilanes. nih.gov

Electronic Effects: Electronic factors are also crucial. In the first borocupration, the preference for the boryl group to add to the central, more Lewis basic sp-carbon of the allene is an electronic effect. nsf.gov The second borocupration, in contrast to the first, relies more on electronic effects for its success. nsf.gov The interplay between the nucleophilicity and electrophilicity of the atoms in the catalyst and substrate determines the favored reaction pathway. nih.gov

Triple-Selectivities in Complex Cascade Reactions

Construction of Reaction Energy Profiles

Reaction energy profiles, constructed using computational methods, map the energy changes of a system as it progresses from reactants to products. libretexts.orgglowscotland.org.ukresearchgate.net These profiles are invaluable for understanding reaction mechanisms, identifying rate-determining steps, and explaining observed selectivities. nsf.govumich.eduunh.edu They depict the relative energies of reactants, intermediates, transition states, and products. libretexts.orgglowscotland.org.ukresearchgate.net

For the copper-catalyzed trifunctionalization of this compound, a comprehensive energy profile was constructed, detailing each step of the catalytic cycle. nsf.govumich.edu This profile illustrated why certain pathways are favored over others by showing the relative energy barriers (activation energies) for each potential step. nsf.govumich.edu

The construction of a reliable reaction energy profile requires the accurate calculation of the thermodynamic properties of all species involved, primarily their Gibbs free energies (ΔG) and enthalpies (ΔH). savemyexams.comresearchgate.netyoutube.comlibretexts.orgsolubilityofthings.com DFT is the most common method for these calculations in the context of complex organometallic reactions. nsf.govumich.edu